N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC15354508
Molecular Formula: C30H22FN3O5
Molecular Weight: 523.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H22FN3O5 |
|---|---|
| Molecular Weight | 523.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C30H22FN3O5/c31-24-9-5-4-6-21(24)17-33-25-15-20(28(35)32-16-19-10-13-26-27(14-19)39-18-38-26)11-12-23(25)29(36)34(30(33)37)22-7-2-1-3-8-22/h1-15H,16-18H2,(H,32,35) |
| Standard InChI Key | WGQGPVKCCLZWFY-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC=CC=C5F)C6=CC=CC=C6 |
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. This family is known for its diverse biological activities, particularly in the realm of medicinal chemistry. The compound's structure includes a benzodioxole moiety fused to a quinazoline core, along with multiple functional groups such as carboxamide and dioxo groups, which contribute to its potential pharmacological properties.
Synthesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide typically involves several steps. These steps may include the formation of the quinazoline core, the introduction of the benzodioxole moiety, and the incorporation of the fluorophenyl group. The synthesis requires careful control of reaction conditions to optimize yield and purity.
Biological Activity and Potential Applications
This compound exhibits significant biological activity, particularly in the realm of anticancer research. Quinazolines are known for their anticancer properties, and this specific compound has been studied for its potential as an inhibitor of various enzymes involved in cancer progression. The presence of the benzodioxole moiety is also linked to enhanced biological activity.
| Biological Activity | Potential Applications |
|---|---|
| Anticancer Properties | Inhibition of enzymes involved in cancer progression. |
| Enzyme Inhibition | Potential therapeutic applications in cancer treatment. |
| Interaction with Receptors | Modulation of cellular signaling pathways. |
Research Findings
Research on N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide focuses on its binding affinity and inhibitory effects on specific enzymes or receptors. Its ability to inhibit protein kinases and other enzymes involved in cellular signaling pathways has been documented. Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1,3-benzodioxol-5-yloxy)-6-methylquinazolin | Benzodioxole moiety; methyl group | Anticancer activity |
| 4-(2-fluorophenyl)-2-methylquinazolin | Fluorophenyl group; methyl group | Antimicrobial properties |
| 6-(benzodioxol)quinazolin | Benzodioxole; no additional substitutions | Neuroprotective effects |
The unique combination of functional groups in N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide distinguishes it from other similar compounds, potentially offering unique therapeutic advantages.
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